molecular formula C14H9F B1606734 9-Fluorophenanthrene CAS No. 440-21-1

9-Fluorophenanthrene

Cat. No. B1606734
CAS RN: 440-21-1
M. Wt: 196.22 g/mol
InChI Key: ACVPCMDDAOQHQS-UHFFFAOYSA-N
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Description

9-Fluorophenanthrene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a fluorinated derivative of phenanthrene, and its unique properties make it an important compound in scientific research.

Scientific Research Applications

Fluorescence Probes for Palladium Detection

9-Fluorophenanthrene derivatives have been studied for their potential in detecting trace amounts of palladium. A study used 9-bromophenanthrene (9-BrP), a close relative, as a fluorescence probe. The presence of palladium enhances the fluorescence of 9-BrP, suggesting a similar potential for 9-fluorophenanthrene in detecting palladium in various environmental and industrial samples (Qin et al., 2016).

Spectroscopic Analysis

9-Fluorophenanthrene has been subject to detailed spectroscopic analysis, which provides insights into its molecular structure and behavior. A study focused on its nuclear magnetic resonance (NMR) spectra, highlighting the molecule's characteristics under different conditions, which is essential for understanding its chemical behavior and applications (Bartle & Smith, 1967).

Interaction with Human Serum Albumin

Research has explored the interaction between human serum albumin (HSA) and hydroxyl metabolites of phenanthrene, including derivatives similar to 9-fluorophenanthrene. This study provides insights into how such compounds might interact with biological macromolecules, which is crucial for understanding their potential biological and pharmacological effects (Zhang et al., 2020).

Synthesis and Chemical Reactions

Studies have also focused on the synthesis and reactions of 9-fluorophenanthrene and its derivatives. Understanding these chemical processes is vital for utilizing these compounds in various scientific and industrial applications. For instance, the analysis of 9-fluorophenanthrene aldehydes provides valuable information for developing novel chiral ligands used in asymmetric hydrogenation reactions (Busacca et al., 2010).

Fluorometric Analysis and Application

9-Fluorophenanthrene derivatives have been used in fluorometric analysis, such as in the determination of free fatty acids using 9-aminophenanthrene. This application demonstrates the versatility of 9-fluorophenanthrene derivatives in analytical chemistry, providing a method for sensitive and specific detection of various compounds (Ikeda et al., 1984).

properties

IUPAC Name

9-fluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPCMDDAOQHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196012
Record name Phenanthrene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorophenanthrene

CAS RN

440-21-1
Record name 9-Fluorophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluorophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89104
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-FLUOROPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6NU9M3M2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
K Fuchibe, K Shigeno, N Zhao, H Aihara… - Journal of fluorine …, 2017 - Elsevier
… 9-Fluorophenanthrene also exhibited a 19 F NMR signal at 37.9 ppm [17]. Thus, the signals of fluorine atoms located in the K-region were normally observed at 37– 39ppm (upfield …
Number of citations: 38 www.sciencedirect.com
MA Goldberg, EP Ordas, G Carsch - Journal of the American …, 1947 - ACS Publications
… 9-Fluorophenanthrene has not been previously described, and since the only previous … This substance decomposed smoothly in dry dioxane to yield 9-fluorophenanthrene. …
Number of citations: 36 pubs.acs.org
K Fuchibe, T Morikawa, R Ueda, T Okauchi… - Journal of Fluorine …, 2015 - Elsevier
… After being stirred for 1 h in HFIP (1,1,1,3,3,3-hexafluoropropan-2-ol) [22], the desired 9-fluorophenanthrene 3a was obtained, albeit only in 5% yield (Entry 1). The use of silver …
Number of citations: 36 www.sciencedirect.com
M Zupan, J Iskra, S Stavber - Croatica chemica acta, 1996 - hrcak.srce.hr
9-Substituted phenanthrenes were used as target molecules in investigations of the effect of the reagent structure and reaction conditions on halogenation with bromine (1), CsSO4F (2) …
Number of citations: 7 hrcak.srce.hr
SP Anand, LA Quarterman, PA Christian… - The Journal of …, 1975 - ACS Publications
… Elution with n -hexane gave a 40% yield of a colorless, crystalline compound, 9-fluorophenanthrene, which was crystallized from petroleum ether (bp 30-60) to give colorless needles, …
Number of citations: 32 pubs.acs.org
M Zupan, J Iskra, S Stavber - core.ac.uk
… On the other hand, fluorination with XeF, gave mainly 9-fluorophenanthrene, further reaction leading to trifluoro and tetrafluoro adducts;" CsSO,F gave mainly 9,9-difluoro-10oxo-9,10-…
Number of citations: 0 core.ac.uk
CA Busacca, S Campbell, NC Gonnella… - Magnetic …, 2010 - Wiley Online Library
… Phenanthrene aldehyde 4 was prepared by the analogous lithiation/formylation sequence starting with 9-fluorophenanthrene,[3a] while aldehydes 5 and 6 were prepared by application …
KD Bartle, JAS Smith - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
… are generally similar to their values in phenanthrcne; an inter-ring HF coupling, as well as the expected H(10)~-F coupling, is observed in the 19F spectrum of 9-fluorophenanthrene. …
Number of citations: 30 www.sciencedirect.com
S Stavber, M Zupan - Journal of Fluorine Chemistry, 1981 - Elsevier
… Phenanthrene gave 9-fluorophenanthrene and 9, 9-difluoro-10-keto-9, 10-dihydrophenanthrene in the ratio 1:6 in a yield of about 70%, while pyrene gave 1-fluoro and 4-fluoropyrene …
Number of citations: 26 www.sciencedirect.com
S Banerjee, S Sinha, P Pradhan, A Caruso… - The Journal of …, 2016 - ACS Publications
A modular synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons (PAHs) is described. 1,2-Diarylfluoroalkenes, synthesized via Julia–Kocienski olefination (70–99% …
Number of citations: 29 pubs.acs.org

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